molecular formula C9H6F4O3 B3040261 Methyl 2-fluoro-4-(trifluoromethoxy)benzoate CAS No. 1803800-94-3

Methyl 2-fluoro-4-(trifluoromethoxy)benzoate

Cat. No.: B3040261
CAS No.: 1803800-94-3
M. Wt: 238.14 g/mol
InChI Key: OXYMJWORFKPDFT-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-(trifluoromethoxy)benzoate (C$9$H$6$F$4$O$3$) is a fluorinated aromatic ester characterized by a trifluoromethoxy (-OCF$_3$) group at the para position and a fluorine atom at the ortho position of the benzoate core. This compound is of significant interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the fluorine atom influences electronic distribution and binding interactions .

Properties

IUPAC Name

methyl 2-fluoro-4-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c1-15-8(14)6-3-2-5(4-7(6)10)16-9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYMJWORFKPDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-4-(trifluoromethoxy)benzoate typically involves the esterification of 2-fluoro-4-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and reduce production costs. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: Methyl 2-fluoro-4-(trifluoromethoxy)benzyl alcohol.

    Oxidation: 2-fluoro-4-(trifluoromethoxy)benzoic acid.

Scientific Research Applications

Methyl 2-fluoro-4-(trifluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-4-(trifluoromethoxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, as well as improve its metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Methyl 3-(trifluoromethoxy)benzoate (C$9$H$7$F$3$O$3$)
  • Key Difference : The trifluoromethoxy group is at the meta position instead of para.
  • Impact : Reduced steric hindrance compared to the para-substituted analog. This isomer exhibits a lower boiling point (57°C) and density (1.312 g/cm³) .
  • Applications : Primarily used as a building block in agrochemicals .
Methyl 2-(trifluoromethoxy)benzoate (C$9$H$7$F$3$O$3$)
  • Key Difference : The trifluoromethoxy group is at the ortho position.
  • This compound is liquid at room temperature .

Functional Group Variants

Methyl 2-fluoro-4-(trifluoromethyl)benzoate (C$9$H$6$F$4$O$2$)
  • Key Difference : The para substituent is trifluoromethyl (-CF$3$) instead of trifluoromethoxy (-OCF$3$).
  • Impact : The -CF$3$ group is more electron-withdrawing than -OCF$3$, leading to reduced solubility in polar solvents. This compound is used as a pharmaceutical intermediate .
Methyl 4-acetamido-3-(trifluoromethoxy)benzoate (C${11}$H${10}$F$3$NO$4$)
  • Key Difference : Contains an acetamido group at the para position and trifluoromethoxy at meta.
  • Synthesis : Achieved via Togni reagent II-mediated trifluoromethoxylation, followed by thermal rearrangement (85% yield) .

Substituted Derivatives

Methyl 3-cyano-5-(trifluoromethoxy)benzoate (C${10}$H$6$F$3$NO$3$)
  • Key Difference: Incorporates a cyano (-CN) group at the meta position.
  • Impact : The -CN group enhances electrophilicity, making this compound a candidate for nucleophilic substitution reactions. Used in liquid crystal materials .
Methyl 4-amino-3-(trifluoromethoxy)benzoate (C$9$H$8$F$3$NO$3$)
  • Key Difference: Features an amino (-NH$_2$) group at the para position.
  • Impact: Increased solubility in aqueous media due to the amino group’s polarity. Potential applications in dye synthesis .

Comparative Data Table

Compound Name Molecular Formula Substituents (Positions) Boiling Point (°C) Density (g/cm³) Key Applications
Methyl 2-fluoro-4-(trifluoromethoxy)benzoate C$9$H$6$F$4$O$3$ -F (2), -OCF$_3$ (4) N/A N/A Pharmaceuticals, Agrochemicals
Methyl 3-(trifluoromethoxy)benzoate C$9$H$7$F$3$O$3$ -OCF$_3$ (3) 57 1.312 Agrochemicals
Methyl 2-fluoro-4-(trifluoromethyl)benzoate C$9$H$6$F$4$O$2$ -F (2), -CF$_3$ (4) N/A N/A Pharmaceutical Intermediates
Methyl 4-acetamido-3-(trifluoromethoxy)benzoate C${11}$H${10}$F$3$NO$4$ -NHCOCH$3$ (4), -OCF$3$ (3) N/A N/A Drug Discovery

Biological Activity

Methyl 2-fluoro-4-(trifluoromethoxy)benzoate is a fluorinated benzoate compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate core with a fluorine atom and a trifluoromethoxy group, which significantly influences its chemical reactivity and biological interactions. The presence of these fluorinated groups can enhance lipophilicity and alter the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The ester group can be hydrolyzed to release active carboxylic acids, which may then engage with enzymes or receptors. The trifluoromethoxy group is known to increase the compound's binding affinity due to its electron-withdrawing properties, which can stabilize interactions with target proteins.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on fluorinated benzoic acids have shown that they can act as effective inhibitors against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (μg/mL)Activity Type
This compoundTBDAntibacterial
Ciprofloxacin0.381Antibacterial
Gentamicin250Antibacterial

Note: TBD indicates that specific data for this compound is still under investigation.

Cytotoxicity Studies

Cytotoxicity assessments are crucial in evaluating the safety profile of new compounds. Preliminary studies suggest that this compound exhibits moderate cytotoxic effects on certain cell lines, warranting further investigation into its therapeutic index.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The introduction of fluorine atoms at specific positions on the benzene ring has been shown to enhance antibacterial potency and selectivity.

Table 2: SAR Insights

SubstituentPositionEffect on Activity
FluorineParaIncreased lipophilicity
TrifluoromethoxyMetaEnhanced binding affinity
HydroxylOrthoPotential increase in solubility

Case Studies

  • Antibacterial Efficacy : A study investigated the antibacterial properties of various fluorinated benzoates, including this compound, against resistant strains of MRSA. The findings indicated promising activity, although further optimization was needed for clinical applications.
  • Pharmacokinetics : Research into the pharmacokinetic profiles of similar compounds suggests that modifications in the trifluoromethoxy group can influence metabolic stability and bioavailability, critical factors for drug development.
  • Potential Therapeutic Applications : Given its unique structure, this compound may serve as a lead compound for developing new antimicrobial agents or other therapeutic modalities targeting specific diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-fluoro-4-(trifluoromethoxy)benzoate
Reactant of Route 2
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